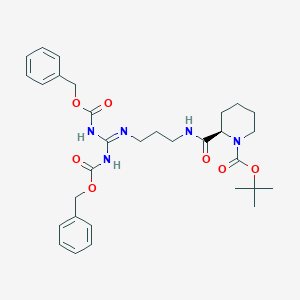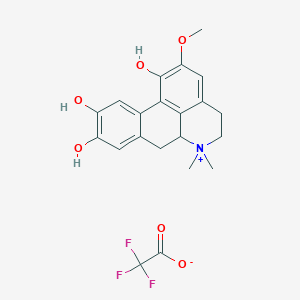
Rac-1,9,10-trihydroxy-2-methoxy-6-methylaporphinium trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate is a natural product found in the plant species Gnetum montanum . This compound is part of the aporphine alkaloid family, known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate typically involves multiple steps starting from simpler organic molecules. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methoxylation: Addition of methoxy groups.
Methylation: Introduction of methyl groups.
Formation of the aporphine skeleton: This involves cyclization reactions to form the characteristic aporphine structure.
Industrial Production Methods
Extraction from natural sources, such as Gnetum montanum, remains a primary method .
Analyse Chemischer Reaktionen
Types of Reactions
1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate the original hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of aporphine alkaloids.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotective and anti-inflammatory roles.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,9,9b-Trihydroxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydro-1H-benzo ebenzofuran-5-yl) hexanoate : Another compound with a similar hydroxyl and methoxy substitution pattern .
6a,7-didehydro-1,9,10-trihydroxy-2-methoxy-6-methylaporphinium trifluoroacetate: A closely related compound with similar structural features.
Uniqueness
1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate is unique due to its specific substitution pattern and the presence of the trifluoroacetate group, which may influence its biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C21H22F3NO6 |
|---|---|
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
2-methoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9,10-triol;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C19H21NO4.C2HF3O2/c1-20(2)5-4-10-8-16(24-3)19(23)18-12-9-15(22)14(21)7-11(12)6-13(20)17(10)18;3-2(4,5)1(6)7/h7-9,13H,4-6H2,1-3H3,(H2-,21,22,23);(H,6,7) |
InChI-Schlüssel |
VFLFCPDJEDTJAC-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)O)O)OC)C.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13060937.png)
![tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate](/img/structure/B13060941.png)
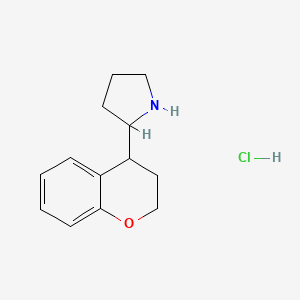
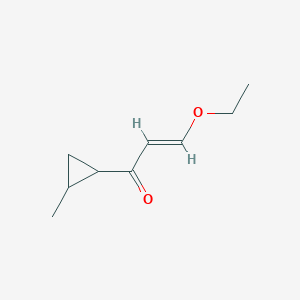
![4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine](/img/structure/B13060962.png)
![(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13060975.png)
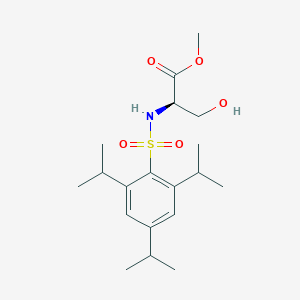
![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)

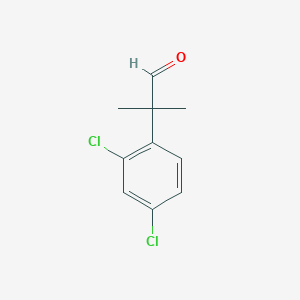
![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
